molecular formula C26H28O5 B13437190 2,3,5-Tri-O-benzyl-L-lyxofuranose

2,3,5-Tri-O-benzyl-L-lyxofuranose

Cat. No.: B13437190
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-QWXVGGSQSA-N
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Preparation Methods

The synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves several steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce this compound . Industrial production methods often involve the use of benzyl glycosides and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C-4 position in derivatives of this compound undergoes stereospecific S<sub>N</sub>2 substitutions. For example:

  • Triflate intermediates react with sodium azide (NaN<sub>3</sub>) or benzylamine (BnNH<sub>2</sub>) to yield inverted products at C-4 .

  • Thiofuranosyl donors derived from this scaffold react with silylated pyrimidine bases (e.g., 5-aminouracil) to form 4′-thio-L-lyxo pyrimidine nucleosides after deprotection .

Key Data:

  • Reaction of triflate 5t with NaN<sub>3</sub> produces azide 15a with inversion at C-4 (72% yield) .

  • Deprotection of 4′-thio nucleosides using boron tribromide (BBr<sub>3</sub>) yields bioactive analogues .

Glycosylation and Formation of Nucleoside Analogues

The compound serves as a glycosyl donor in the synthesis of L-lyxofuranosyl nucleosides:

  • Mechanism: Activation of the anomeric position (e.g., acetylation) enables coupling with heterocyclic bases (e.g., 5-fluorouracil) .

  • Example: Reaction of 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-lyxofuranose with silylated pyrimidines yields β-linked nucleosides after BBr<sub>3</sub>-mediated deprotection .

Stereochemical Outcome:

  • Anomers are separable via HPLC, with configurations confirmed by NOESY and X-ray crystallography .

Deprotection and Functional Group Transformations

Selective deprotection strategies are critical for accessing functionalized lyxofuranose derivatives:

  • Hydrogenolysis: Removes benzyl groups to yield L-lyxose .

  • Acid hydrolysis: Cleaves benzylidene acetals without disrupting the furanose ring .

Notable Reaction:

  • Treatment with formic acid/H<sub>2</sub>O (60°C, 18 h) removes benzyl groups from methyl 2,3,5-tri-O-benzyl-L-lyxofuranoside, yielding L-lyxose in 66% yield over three steps .

Stereochemical and Conformational Analysis

The compound’s reactivity is influenced by its side-chain conformation:

  • NMR studies reveal a preference for the tg (trans-gauche) conformation in 6-deoxyhexofuranose derivatives, stabilizing specific transition states during glycosylation .

  • DFT calculations correlate ground-state conformer populations with stereoselectivity in substitution reactions .

Key Observation:

  • Conformational rigidity of the lyxofuranose ring enhances stereoselectivity in glycosylation compared to more flexible pyranose analogues .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves its interaction with specific molecular targets and pathways. It inhibits key enzymes involved in glucose metabolism, thereby affecting the proliferation of tumor cells and glucose regulation. The exact molecular targets and pathways are still under investigation, but its inhibitory effects on enzymes make it a promising compound for therapeutic applications.

Biological Activity

2,3,5-Tri-O-benzyl-L-lyxofuranose is a furanose derivative that has garnered interest in the fields of glycoscience and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications in various research contexts.

Synthesis

This compound can be synthesized through the hydrolysis of 2,3,5-tri-O-benzylglycol using sodium methoxide in methanol. This method allows for the formation of the acetal structure that is critical for its biological properties . The compound's molecular formula is C26H28O5C_{26}H_{28}O_5 with a molar mass of 420.5 g/mol .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its role as a glycosyl donor in glycosylation reactions and its influence on enzyme activity.

Glycosylation Reactions

Research indicates that the conformation of the side chains in furanosides significantly influences their reactivity and selectivity in glycosylation reactions. For instance, studies have shown that the fixed forms of sugar ring pucker can affect the biological activity in nucleosides and oligonucleotides . The conformational flexibility of this compound impacts its ability to act as a donor in glycosidic bond formation.

Enzyme Interactions

The compound has been evaluated for its potential as an enzyme regulator. It has been found to exhibit selective interactions with various glycosyltransferases, which are crucial for carbohydrate metabolism. The selectivity observed in these interactions suggests that the compound could serve as a lead for developing new enzyme inhibitors or activators .

Study 1: Conformational Analysis

A study conducted by Serianni et al. utilized density functional theory (DFT) calculations to analyze the conformational dynamics of this compound. The findings indicated that the side chain conformation significantly influences the stability and reactivity of the furanose ring .

ConformationStability (kcal/mol)Reactivity
tg-High
gt-Moderate
gg-Low

Study 2: Glycosylation Selectivity

In another investigation focused on glycosylation selectivity using this compound as a donor, it was observed that varying side chain conformations led to different selectivity patterns when reacting with primary and secondary alcohols. The study highlighted that the predominant conformation (tg or gt) dictated whether trans or cis glycosides were formed .

Q & A

Q. What are the key challenges in synthesizing 2,3,5-Tri-O-benzyl-L-lyxofuranose, and how can reaction conditions be optimized to improve yields?

Level: Advanced
Answer:
The synthesis of this compound involves regioselective benzylation of hydroxyl groups while avoiding side reactions such as over-benzylation or epimerization. Key challenges include:

  • Regioselectivity: Ensuring precise protection of the 2, 3, and 5 positions without affecting the anomeric center.
  • Temperature control: Reactions often require low temperatures (e.g., 0°C) to stabilize intermediates, as seen in analogous syntheses using BF3·OEt2 in CH2Cl2 .
  • Catalyst selection: Bases like DBU or Lewis acids (e.g., Bu2SnO) can enhance reaction efficiency. For example, BF3·OEt2 has been used to activate glycosyl donors in similar furanose systems .

Optimization strategies:

  • Use kinetic control by maintaining low temperatures during benzylation.
  • Employ orthogonal protecting groups (e.g., acetyl or isopropylidene) to simplify subsequent deprotection steps .
  • Monitor reaction progress via TLC or LC-MS to terminate reactions before side products dominate.

Q. How can researchers confirm the stereochemical integrity and purity of this compound?

Level: Basic
Answer:
Stereochemical confirmation:

  • X-ray crystallography: Resolve absolute configuration, as demonstrated for structurally related compounds like 1,5-Anhydro-2,3-O-isopropylidene-L-lyxofuranose .
  • NMR spectroscopy: Analyze coupling constants (e.g., J1,2J_{1,2}) in 1H^1H NMR to confirm furanose ring conformation. For example, axial-equatorial proton couplings in lyxofuranose derivatives typically range between 3–5 Hz .

Purity assessment:

  • High-resolution mass spectrometry (HR-MS): Validate molecular weight with <2 ppm error. ESI-MS is commonly used for glycolipid analogs .
  • HPLC with chiral columns: Separate enantiomers or diastereomers, ensuring no racemization during synthesis.

Q. What methodologies are effective for analyzing competing reaction pathways during the benzylation of L-lyxofuranose derivatives?

Level: Advanced
Answer:
Competing pathways (e.g., migration of benzyl groups or ring-opening) can be studied using:

  • Isotopic labeling: Track positional specificity of benzylation using 13C^{13}C-labeled substrates.
  • Kinetic studies: Compare rate constants under varying conditions (e.g., solvent polarity, temperature). For instance, non-polar solvents like toluene reduce solvolysis side reactions .
  • Computational modeling: DFT calculations predict energy barriers for alternative pathways, guiding experimental design.

Example workflow:

Perform time-resolved 1H^1H NMR to identify intermediates.

Correlate experimental data with computational transition-state models.

Adjust protecting group order (e.g., benzyl vs. acetyl) to block unwanted pathways .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Level: Advanced
Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering) or crystallographic disorder. Resolution strategies include:

  • Variable-temperature NMR: Detect conformational flexibility by observing signal coalescence at elevated temperatures.
  • Crystallographic refinement: Use high-resolution X-ray data (e.g., <1.0 Å) to resolve disorder, as applied to N-Benzyl-3,5-dideoxy-lyxofuranose derivatives .
  • Cross-validation with multiple techniques: Compare NOE (Nuclear Overhauser Effect) data from 1H^1H-1H^1H COSY with X-ray-derived distances .

Case study:
In 1,5-Anhydro-2,3-O-isopropylidene-L-lyxofuranose, X-ray data confirmed a rigid bicyclic structure, while NMR showed dynamic equilibria in solution .

Q. What are the best practices for designing a scalable synthesis route for this compound while minimizing toxic byproducts?

Level: Advanced
Answer:
Scalability considerations:

  • Green solvents: Replace CH2Cl2 with cyclopentyl methyl ether (CPME) or EtOAc to reduce toxicity .
  • Catalyst recycling: Use immobilized catalysts (e.g., polymer-supported DBU) to minimize waste.
  • One-pot strategies: Combine protection and activation steps, as seen in oligosaccharide syntheses .

Byproduct mitigation:

  • In situ quenching: Add scavengers (e.g., silica gel) to trap excess benzylating agents.
  • Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions.

Q. How do the protecting group strategies for L-lyxofuranose compare to those for D-arabinofuranose or D-ribofuranose derivatives?

Level: Basic
Answer:
Key differences:

  • Steric effects: L-lyxofuranose’s C4 hydroxyl is less accessible than D-arabinofuranose’s, requiring stronger bases (e.g., NaH) for benzylation .
  • Orthogonality: Benzyl groups are preferred for lyxofuranose due to their stability under acidic conditions, whereas acetyl groups are used for temporary protection in arabinofuranosides .

Comparison table:

SugarPreferred Protecting GroupsDeprotection ConditionsReference
L-lyxofuranoseBenzyl, isopropylideneH2/Pd-C, TFA
D-arabinofuranoseAcetyl, benzoylNaOMe/MeOH
D-ribofuranosetert-butyldiphenylsilylHF/pyridine

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(3R,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m0/s1

InChI Key

NAQUAXSCBJPECG-QWXVGGSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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